Regioisomeric Scaffold Identity: [1,2-d] vs. [2,1-d] Fusion Defines Target Engagement Potential
5H-Indeno[1,2-d]pyrimidine-2,4-diamine bears the [1,2-d] ring fusion, placing the pyrimidine 2,4-diamine pharmacophore in a distinct spatial orientation relative to the indene ring compared to the [2,1-d] regioisomer. In the Gangjee et al. RTK inhibitor series, the [2,1-d] scaffold (specifically compound 7 in the study) achieved two-digit nanomolar GI50 values against nine NCI60 tumor cell lines with submicromolar activity against 29 additional lines [1]. N4-Phenyl-5H-indeno[1,2-d]pyrimidine-2,4-diamine is explicitly identified as the regioisomer of the more extensively characterized [2,1-d] leads [2]. The unsubstituted 5H-Indeno[1,2-d]pyrimidine-2,4-diamine represents the core of the [1,2-d] regioisomeric series but without the N4-aryl substitution required for target affinity; no peer-reviewed biological activity data (IC50, Ki, GI50) were identified for this compound in the accessible literature.
| Evidence Dimension | Scaffold regioisomer identity and N4-substitution status |
|---|---|
| Target Compound Data | [1,2-d] fusion, C11H10N4, no N4 substituent, MW 198.22, XLogP3 1.2, TPSA 63.8 Ų, rotatable bonds 0 |
| Comparator Or Baseline | N4-Phenyl-5H-indeno[1,2-d]pyrimidine-2,4-diamine: [1,2-d] fusion, C17H14N4, N4-phenyl substituent, MW 274.32, XLogP3 3.4, TPSA 63.8 Ų, rotatable bonds 2; Gangjee compound 7 series: [2,1-d] scaffold, N4-substituted, GI50 = 10–99 nM against 9 NCI60 cell lines |
| Quantified Difference | Target compound missing N4-aryl pharmacophore (ΔMW = -76.10 g/mol vs N4-phenyl analog; ΔLogP = -2.2); zero rotatable bonds vs. 2 for N4-phenyl analog; no IC50/GI50 data available vs. established nanomolar potency of substituted analogs |
| Conditions | Structural comparison based on PubChem computed descriptors; biological activity of comparator from NCI60 60-cell-line panel (Gangjee et al., 2012) |
Why This Matters
Procurement decisions must distinguish between the unsubstituted [1,2-d] scaffold (no demonstrated potency) and the N4-aryl-substituted [1,2-d] or [2,1-d] regioisomers (nanomolar RTK inhibition); the former is a synthetic intermediate, not a bioactive lead.
- [1] Gangjee, A.; Zhao, Y.; Ihnat, M. A.; Thorpe, J. E.; Bailey-Downs, L. C.; Kisliuk, R. L. Novel tricyclic indeno[2,1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents. Bioorg. Med. Chem. 2012, 20 (14), 4217–4225. View Source
- [2] Gangjee, A.; Zhao, Y. Synthesis of Bicyclic Pyrrolo[2,3-d]Pyrimidines, and Tricyclic Indeno[2,1-d]/[1,2-d]Pyrimidines as Receptor Tyrosine Kinase (RTK) Inhibitors and Antimitotic Agents. Ph.D. Dissertation, Duquesne University, 2010. View Source
